(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is a fluorinated organic compound characterized by the presence of a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the ring-opening reaction of gem-difluorocyclopropane, which can be achieved through photo-irradiation in the presence of an organic dye and amine . This method yields 2,2-difluoro-homoallylic alcohols, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid often involves the use of Friedel-Crafts reactions. For example, 2,2-difluorocyclopropanecarbonyl chloride can be used in Friedel-Crafts reactions with various arenes to prepare aryl 2,2-difluorocyclopropyl ketones . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoro-homoallylic alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of difluorocarbenes.
Common Reagents and Conditions
Oxidation: Photo-irradiation in the presence of an organic dye and amine.
Substitution: Generation of difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na.
Major Products Formed
Scientific Research Applications
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid deaminase by interfering with its active site . This inhibition can lead to various biochemical effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluoro-homoallylic alcohols
- Difluoromethyl (thio)ethers
Uniqueness
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMLMPXAHNCCNR-CNZKWPKMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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